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Compound of Interest

Compound Name: 2-Aminothiophene-3-carbonitrile

Cat. No.: B183302 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminothiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and

materials science. The document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for its structural characterization through

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS).

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-aminothiophene-3-carbonitrile.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

Data not available - -

Data not available - -

Data not available - Thiophene-H4, H5

Data not available - NH₂
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Note: Specific chemical shift and coupling constant data for the parent compound 2-
aminothiophene-3-carbonitrile were not explicitly found in the available search results. The

¹H NMR spectrum is noted to be available in DMSO-d6.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available C2 (C-NH₂)

Data not available C3 (C-CN)

Data not available C4

Data not available C5

Data not available CN (Nitrile Carbon)

Note: Quantitative ¹³C NMR data for 2-aminothiophene-3-carbonitrile was not available in the

searched literature.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not available - N-H stretch (Amine)

Data not available - C≡N stretch (Nitrile)

Data not available - C=C stretch (Thiophene ring)

Data not available - C-N stretch

Data not available - C-S stretch

Note: While ATR-IR spectra for 2-aminothiophene-3-carbonitrile are available, a detailed

peak table was not found. For a related dihydrothiophene derivative, characteristic peaks were

observed at νmax 3415, 3310, 3200 (NH₂), and 2195 (C≡N) cm⁻¹.

Table 4: Mass Spectrometry Data
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m/z Value Relative Intensity Assignment

Data not available - [M]⁺ (Molecular Ion)

Data not available - Fragment Ions

Note: Specific mass spectrometry data (m/z values and relative intensities) for 2-
aminothiophene-3-carbonitrile were not identified in the conducted searches.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific parameters for the analysis of 2-aminothiophene-3-carbonitrile may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a Bruker DRX-500 (500 MHz for ¹H, 125

MHz for ¹³C) or a comparable spectrometer. The sample is dissolved in deuterated dimethyl

sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer,

such as a Thermo Nicolet Avatar 370. The sample can be prepared as a potassium bromide

(KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data can be acquired using a mass spectrometer with an appropriate ionization

technique, such as electrospray ionization (ESI) or electron impact (EI). The data provides the

mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-aminothiophene-3-carbonitrile.
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Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification,

and spectroscopic analysis of a chemical compound.

This guide serves as a foundational reference for the spectroscopic properties of 2-
aminothiophene-3-carbonitrile. While specific quantitative data for the parent compound

remains elusive in publicly accessible literature, the provided information on related structures

and general methodologies offers valuable context for researchers. Further investigation into

specialized chemical databases and academic journals is recommended for obtaining detailed

spectral data.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminothiophene-3-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183302#spectroscopic-data-for-2-aminothiophene-3-
carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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